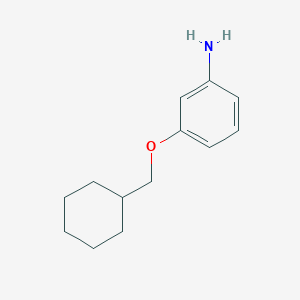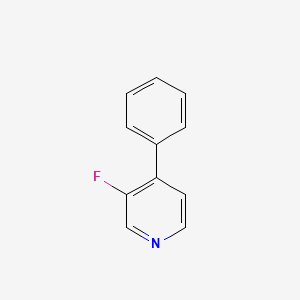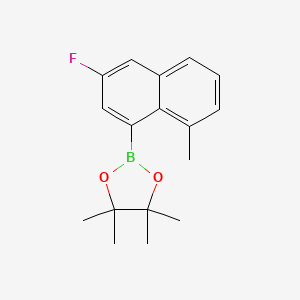
4-(Acetyloxy)-5,8-dimethyl-2-naphthalenecarboxylic acid ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,8-dimethyl-, ethyl ester is a complex organic compound with a molecular formula of C17H18O4. This compound is part of the naphthalene family, which is known for its aromatic properties and diverse applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,8-dimethyl-, ethyl ester typically involves esterification reactions. One common method is the reaction of 2-naphthalenecarboxylic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the ethyl ester. The reaction conditions often require refluxing the mixture to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the production of high-purity 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,8-dimethyl-, ethyl ester.
化学反应分析
Types of Reactions
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,8-dimethyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as nitric acid (HNO3) for nitration and bromine (Br2) for bromination are typical.
Major Products
The major products formed from these reactions include various substituted naphthalene derivatives, which can be further utilized in the synthesis of dyes, pharmaceuticals, and other organic compounds.
科学研究应用
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,8-dimethyl-, ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,8-dimethyl-, ethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then participate in various biochemical pathways. The aromatic ring structure allows for π-π interactions with other aromatic compounds, enhancing its binding affinity to target molecules.
相似化合物的比较
Similar Compounds
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,7-dimethoxy-, ethyl ester: This compound has similar ester and aromatic properties but differs in the substitution pattern on the naphthalene ring.
2-Naphthalenecarboxylic acid: The parent compound without the ester and acetyl groups, used as a building block in organic synthesis.
Uniqueness
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,8-dimethyl-, ethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications, such as targeted drug delivery and the synthesis of complex organic molecules.
属性
分子式 |
C17H18O4 |
|---|---|
分子量 |
286.32 g/mol |
IUPAC 名称 |
ethyl 4-acetyloxy-5,8-dimethylnaphthalene-2-carboxylate |
InChI |
InChI=1S/C17H18O4/c1-5-20-17(19)13-8-14-10(2)6-7-11(3)16(14)15(9-13)21-12(4)18/h6-9H,5H2,1-4H3 |
InChI 键 |
HAGZDQDGQVMMDE-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC2=C(C=CC(=C2C(=C1)OC(=O)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![1-[(2R,4S,5R)-5-[(1,3-diphenylimidazolidin-2-yl)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13931778.png)

![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1,1-dimethylpropyl ester](/img/structure/B13931794.png)

